molecular formula C10H18N2O3 B8478820 Tert-butyl 2-pent-4-enoylhydrazinecarboxylate

Tert-butyl 2-pent-4-enoylhydrazinecarboxylate

Cat. No. B8478820
M. Wt: 214.26 g/mol
InChI Key: YHAZFGXAFLTNLJ-UHFFFAOYSA-N
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Patent
US08178520B2

Procedure details

To a solution of pent-4-enoic acid 0.1 M in DCM, tert-butyl carbazate (2 eq) was added followed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.02 eq) and the mixture was allowed to stir at RT overnight. DCM was added and the organic solution was washed sequentially with saturated aq. NaHCO3 followed by saturated aq. NaCl and then dried over Na2SO4. Removal of the solvent in vacuo yielded the title compound as colorless oil. This material was used in the next step without further purification. 1H NMR (300 MHz, DMSO-d6) δ: 7.33 (bs, 1H), 6.51 (bs, 1H), 5.88-5.75 (m, 1H), 5.10-4.99 (m, 2H), 2.43-2.38 (m, 2H), 2.32 (t, J 6.8, 2H), 2.03 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][CH2:3][CH:4]=[CH2:5].[C:8]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])(=[O:11])[NH:9][NH2:10].Cl.CN(C)CCCN=C=NCC>C(Cl)Cl>[C:1]([NH:10][NH:9][C:8]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])(=[O:7])[CH2:2][CH2:3][CH:4]=[CH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic solution was washed sequentially with saturated aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC=C)(=O)NNC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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